molecular formula C9H9NO2S B14866485 4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione

4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione

Cat. No.: B14866485
M. Wt: 195.24 g/mol
InChI Key: NSCUPVOHGKFVLC-UHFFFAOYSA-N
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Description

4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione is a heterocyclic compound that features a fused ring system combining a thieno ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Rh(III)-catalyzed reaction of amides of hetarylcaboxylic acids with methylenecyclopropanes, which proceeds via C–H bond activation and cycloaddition .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s unique properties may find applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione is unique due to its specific ring structure, which combines a thieno ring with an azepine ring. This fusion imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity profiles.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

4-methyl-6,7-dihydrothieno[3,2-b]azepine-5,8-dione

InChI

InChI=1S/C9H9NO2S/c1-10-6-4-5-13-9(6)7(11)2-3-8(10)12/h4-5H,2-3H2,1H3

InChI Key

NSCUPVOHGKFVLC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(=O)C2=C1C=CS2

Origin of Product

United States

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